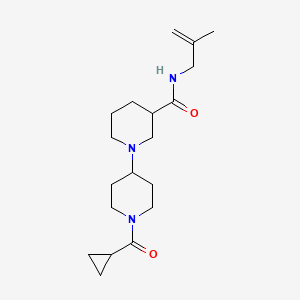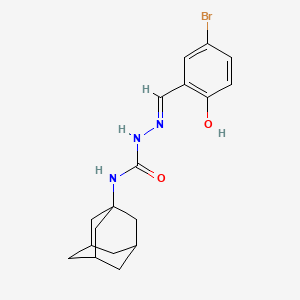![molecular formula C21H30N4O2 B6116107 ethyl 4-[1-(1H-indol-3-ylmethyl)-3-piperidinyl]-1-piperazinecarboxylate](/img/structure/B6116107.png)
ethyl 4-[1-(1H-indol-3-ylmethyl)-3-piperidinyl]-1-piperazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[1-(1H-indol-3-ylmethyl)-3-piperidinyl]-1-piperazinecarboxylate, commonly known as EPPI, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EPPI is a piperazine derivative that has been studied for its pharmacological properties, including its potential use as a therapeutic agent for various diseases.
作用機序
The mechanism of action of EPPI is still being studied. However, it is believed that EPPI exerts its pharmacological effects by binding to specific receptors in the body, including the serotonin receptor and the dopamine receptor.
Biochemical and Physiological Effects:
EPPI has been shown to have various biochemical and physiological effects in the body. In pharmacology, EPPI has been shown to inhibit the growth of cancer cells and reduce inflammation. In addition, EPPI has also been shown to have anxiolytic and antipsychotic effects, making it a potential therapeutic agent for anxiety and schizophrenia.
実験室実験の利点と制限
One advantage of using EPPI in lab experiments is its potential as a therapeutic agent for various diseases. In addition, EPPI is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using EPPI in lab experiments is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for research on EPPI. One area of research is the optimization of EPPI as a therapeutic agent for various diseases. In addition, further studies are needed to fully understand the mechanism of action of EPPI and its potential applications in pharmacology. Furthermore, research is needed to investigate the potential side effects of EPPI and its safety for use in humans.
Conclusion:
In conclusion, EPPI is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EPPI has been studied for its pharmacological properties, including its potential use as a therapeutic agent for various diseases. Further research is needed to fully understand the mechanism of action of EPPI and its potential applications in pharmacology.
合成法
The synthesis of EPPI involves a multi-step process that includes the reaction of piperazine with ethyl chloroformate, followed by the reaction of the resulting compound with indole-3-carboxaldehyde and piperidine. The final step involves the reaction of the resulting compound with piperazine to form EPPI.
科学的研究の応用
EPPI has been studied for its potential applications in various fields of science. In pharmacology, EPPI has been investigated for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and schizophrenia. In addition, EPPI has also been studied for its potential use as an anti-inflammatory agent.
特性
IUPAC Name |
ethyl 4-[1-(1H-indol-3-ylmethyl)piperidin-3-yl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O2/c1-2-27-21(26)25-12-10-24(11-13-25)18-6-5-9-23(16-18)15-17-14-22-20-8-4-3-7-19(17)20/h3-4,7-8,14,18,22H,2,5-6,9-13,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGSLUQOHSXIEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2CCCN(C2)CC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1-bromo-2-naphthyl)oxy]-N'-(2-hydroxybenzylidene)butanohydrazide](/img/structure/B6116029.png)


![3-[2-(aminocarbonyl)carbonohydrazonoyl]-2-hydroxybenzoic acid](/img/structure/B6116056.png)
![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-iodophenyl)acetamide](/img/structure/B6116064.png)
![N-(2,6-dichlorophenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6116079.png)
![1-pentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-2,4,6,9,11,13,15,17,19-nonaen-4-ylethanone oxime](/img/structure/B6116083.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-methoxy-N-(2-thienylmethyl)ethanamine](/img/structure/B6116096.png)

![3-(2-chlorophenyl)-4-{[2-(4-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-5-methylisoxazole](/img/structure/B6116108.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6116114.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-N-(2-allyl-2-hydroxy-1-methyl-4-penten-1-yl)-5-chlorobenzamide](/img/structure/B6116128.png)

![5-(1H-benzimidazol-1-ylmethyl)-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6116136.png)